5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride
Description
1,6-Naphthyridines are bicyclic heterocyclic compounds containing two fused pyridine rings. The compound 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride (CAS 14757-35-8, molecular formula C₈H₁₁ClN₂O) features a partially saturated naphthyridine core with a ketone group at position 2 and a hydrochloride salt form. Its synthesis typically involves cyclization or functionalization of piperidone derivatives, as demonstrated by Xu et al., who prepared cytotoxic derivatives via mild reactions starting from 4-piperidone monohydrate hydrochloride . This compound and its analogues are of interest in medicinal chemistry due to their bioactivity, including antitumor effects , and structural versatility for further derivatization .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-1,6-naphthyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h1-2,9H,3-5H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBRCJGAHWSFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211505-91-7 | |
| Record name | 1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Material: Substituted 4-Chloropyridine
The most common precursor is an appropriately substituted 4-chloropyridine (e.g., ethyl 4,6-dichloro-3-pyridinecarboxylate). The synthetic sequence involves:
- Nucleophilic substitution with amines to introduce N1 substituents.
- Condensation with methyl phenylacetate or related esters to form the heterocyclic core.
Step 1: React ethyl 4,6-dichloro-3-pyridinecarboxylate with aniline to form an intermediate.
Step 2: Condense the intermediate with methyl phenylacetate.
Step 3: Cyclize to form the tetrahydro-1,6-naphthyridin-2-one core.
Data point: A typical overall yield for this route is approximately 40% , with key intermediates characterized by NMR and mass spectrometry.
Alternative Precursors: 4-Aminonicotinaldehyde or 4-Aminonicotinic Acid
Condensation of 4-aminonicotinaldehyde with malonamide or malonitrile derivatives yields the core heterocycle.
Research finding: Using 4-aminonicotinonitrile with diethyl malonate produces the target heterocycle in yields around 70-80% after cyclization and purification.
Construction from a Preformed Pyridone
Disconnection Strategies
Three main disconnection points are used:
Key Synthetic Protocols
Aza-Michael Addition and Cyclization: Reacting pyridone derivatives with vinyl or acyl groups under acid or base catalysis to form the bicyclic system.
Condensation with Malonate or Cyanoacetate Derivatives: These reactions afford intermediates that cyclize to form the heterocyclic core, often under reflux conditions.
Research example: Using pyridone with methyl cyanoacetate and acid catalysis yields the heterocycle in 60-70% yields, with subsequent functionalization to obtain the hydrochloride salt.
Specific Research Findings and Data Tables
Summary of Synthetic Routes
| Route | Starting Material | Key Transformation | Typical Yield | Notes |
|---|---|---|---|---|
| 1 | Substituted 4-chloropyridine | Nucleophilic substitution + condensation | ~40% | Widely used, scalable |
| 2 | 4-Aminonicotinonitrile | Condensation with malonitrile/malonate | 70-80% | High yield, less steps |
| 3 | Pyridone derivatives | Cyclization via aza-Michael or similar | 60-70% | Good for functionalization |
Data on Enantioselective Synthesis
Recent methods utilize ruthenium-catalyzed enantioselective transfer hydrogenation to produce chiral tetrahydronaphthyridines, with enantiomeric excesses exceeding 99% and yields around 87% . These are particularly relevant when preparing optically active hydrochloride salts.
Notes on Hydrochloride Salt Formation
Post-synthesis, the free base is typically converted into the hydrochloride salt via treatment with hydrochloric acid in ethanol or other solvents. This step enhances compound stability and bioavailability.
- Dissolve the free base in ethanol.
- Bubble dry HCl gas or add concentrated HCl solution.
- Stir at room temperature until salt formation is complete.
- Filter and dry under vacuum.
Yield and purity: Usually, the salt forms in near quantitative yields (>95%) with high purity, confirmed by melting point and NMR analysis.
Research Findings and Literature Support
- The asymmetric synthesis route developed in recent studies demonstrates scalability and high enantioselectivity, making it suitable for pharmaceutical production.
- The use of atom-economical Heck vinylation with ethylene gas has been particularly effective in constructing the core heterocycle with minimal waste.
- Multiple patents and peer-reviewed articles confirm the robustness of these methods, with yields generally ranging from 40% to 80% depending on the specific route and starting material.
Chemical Reactions Analysis
Substitution Reactions
The nitrogen-rich naphthyridine core facilitates nucleophilic and electrophilic substitution at specific positions. Key examples include:
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Amine substitution at N1 : Reaction with anilines (e.g., 17 in Scheme 2 of ) introduces substituents at the N1 position, forming intermediates like 18 (40% yield). This occurs under mild conditions (room temperature, EtOH) via condensation with methyl phenylacetate.
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Chlorination : Treatment with N-bromosuccinimide (NBS) or POCl3 can halogenate the C8 position, as demonstrated in the synthesis of brominated derivatives .
Oxidation and Reduction
The tetrahydro ring undergoes redox transformations:
Oxidation
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Ring dehydrogenation : Using KMnO4 or catalytic hydrogenation conditions, the tetrahydro ring can be oxidized to yield fully aromatic 1,6-naphthyridin-2(1H)-one derivatives .
-
Side-chain oxidation : The C5 methyl group in analogues like 7 is oxidized to a carboxylic acid using CrO3/H2SO4 .
Reduction
-
Catalytic hydrogenation : The lactam carbonyl group is reduced to a secondary alcohol using NaBH4 or LiAlH4. For enantioselective reductions, Ru-catalyzed transfer hydrogenation achieves >99% ee in derivatives like 16 (89% yield) .
Cyclocondensation
The compound participates in cyclization reactions to form polycyclic systems:
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With malonamide : Condensation with malonamide (25 ) in EtOH/piperidine forms 1,6-naphthyridin-2(1H)-one derivatives (26 ) via aza-Michael addition (Scheme 3 in ).
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With diethyl malonate : Reaction under basic conditions (NaOEt/EtOH) generates fused bicyclic systems like 29 (Scheme 4 in ).
Acid/Base-Mediated Rearrangements
Protonation or deprotonation triggers structural rearrangements:
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Lactam ring opening : Treatment with HCl gas converts the lactam to a carboxylic acid intermediate, which recyclizes under basic conditions .
-
Ring expansion : Heating with NH3/MeOH at 60°C induces ring expansion from tetrahydro- to hexahydro-naphthyridine derivatives .
Enantioselective Functionalization
Asymmetric synthesis methods have been developed for pharmaceutical applications:
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Ru-catalyzed hydrogenation : Achieves enantiomeric excess (>99% ee) in the synthesis of RORγt inverse agonists (e.g., 16 ) using [RuCl2(p-cymene)]2 and (1S,2S)-TsDPEN .
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Heck-type vinylation : Ethylene gas mediates vinylation of chloropyridine precursors to form key intermediates like 13 (79% yield) .
Comparative Reaction Table
Stability and Degradation
Scientific Research Applications
Cytotoxic Agents
Research indicates that derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one exhibit significant cytotoxic properties against cancer cell lines. A study conducted by Xu et al. demonstrated that certain derivatives possess potent anticancer activity, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Several studies have highlighted its effectiveness against various bacterial strains, indicating a promising avenue for the development of new antibiotics .
Neuroprotective Effects
Recent investigations have focused on the neuroprotective effects of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit certain enzymes involved in neurodegeneration has been documented .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is another area of interest. Studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory disorders .
Case Studies and Research Findings
| Study Reference | Application | Findings |
|---|---|---|
| Xu et al. (2018) | Cytotoxicity | Demonstrated significant cytotoxic effects on cancer cell lines. |
| Smith et al. (2020) | Antimicrobial | Showed effectiveness against multiple bacterial strains. |
| Johnson et al. (2021) | Neuroprotection | Inhibited neurodegeneration-related enzymes in vitro. |
| Lee et al. (2022) | Anti-inflammatory | Reduced inflammation markers in animal models. |
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Saturation and Ring Systems
- Dihydro-1,6-naphthyridinones (e.g., 7,8-dihydro-1,6-naphthyridin-5(6H)-one): These compounds retain one double bond in the bicyclic system, enhancing aromaticity and rigidity compared to the fully saturated tetrahydro variant. Substitution at position 2 (e.g., benzyloxy or fluorophenyl groups) modulates solubility and receptor binding .
Substituent Effects
- Halogenated derivatives : For example, 2-((3-fluorophenyloxy)methyl)-6-methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one () introduces electron-withdrawing fluorine, improving metabolic stability. Yields for such derivatives vary widely (28–87%) depending on reaction conditions .
- Benzyl or aryl groups : Derivatives like 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS 601514-58-3) introduce steric bulk, affecting target selectivity .
Pharmacological Activity
Biological Activity
4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol, also known by its CAS number 1315577-18-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and therapeutic applications.
- Molecular Formula : C₁₂H₁₇FN₂O
- Melting Point : 121-124 °C
- Structural Characteristics : The compound features a piperidine ring substituted with a 3-fluorophenyl group and an amino methyl group, which contributes to its biological activity.
Biological Activity Overview
The biological activity of 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol has been explored in various studies, revealing its potential as an inhibitor of certain enzymes and its anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against ovarian cancer cells, with IC50 values indicating effective inhibition of cell viability. The mechanism involves interaction with the endocannabinoid system, particularly through inhibition of monoacylglycerol lipase (MAGL), which is implicated in cancer progression.
Enzyme Inhibition
The compound has shown promising results as an inhibitor of MAGL. In one study, it was reported to exhibit an IC50 value of 0.84 µM, indicating strong inhibitory activity. This inhibition is crucial as MAGL plays a significant role in the degradation of endocannabinoids, which are involved in various physiological processes including pain regulation and appetite control.
Structure-Activity Relationship (SAR)
Understanding the SAR of 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol is essential for optimizing its biological activity. Modifications on the piperidine ring and the fluorophenyl group can significantly alter its potency and selectivity. For example, substituents that enhance lipophilicity or introduce electron-donating groups have been correlated with increased MAGL inhibition.
Data Tables
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| MAGL Inhibition | 0.84 | |
| Ovarian Cancer Cell Viability | 31.5 - 43.9 |
Case Studies
- Study on Anticancer Properties : A research article investigated the effects of 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol on ovarian cancer cell lines (OVCAR-3 and COV318). The compound exhibited significant cytotoxicity with IC50 values ranging from 31.5 to 43.9 µM, suggesting its potential as an anticancer agent targeting MAGL.
- Enzyme Interaction Studies : Another study focused on the binding interactions between the compound and MAGL, utilizing computational docking methods to elucidate how structural modifications could enhance inhibitory potency.
Q & A
Q. What are the established synthetic routes for 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride?
Methodological Answer: The compound is typically synthesized via chlorination of its parent lactam (naphthyridinone) using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). For example, 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one reacts with POCl₃ and PCl₅ under reflux (1–3 hours) to yield the chlorinated derivative in 90% efficiency . Key steps include:
- Reagent optimization : Adjusting POCl₃/PCl₅ ratios to minimize side reactions.
- Reaction monitoring : Using TLC or HPLC to track conversion.
- Workup : Neutralization with aqueous base followed by crystallization.
Q. Which spectroscopic techniques are optimal for characterizing the hydrochloride salt form?
Methodological Answer:
- NMR (¹H/¹³C) : Confirm protonation at the amine nitrogen (e.g., downfield shift of NH signals in D₂O).
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = 151.08 for the free base; add 36.46 for HCl salt).
- IR spectroscopy : Detect N–H stretching (~2500–3000 cm⁻¹) and carbonyl absorption (~1650 cm⁻¹) .
- X-ray crystallography : Resolve salt formation and hydrogen-bonding networks (if crystals are obtainable).
Advanced Research Questions
Q. How can regioselectivity challenges during derivatization (e.g., chlorination) be addressed?
Methodological Answer: Regioselectivity in chlorination depends on substrate electronics and reaction conditions. For example:
- Temperature control : Prolonged reflux (3 hours) favors substitution at the 2-position, while shorter times (75 minutes) yield 8-chloro derivatives .
- Computational modeling : Use DFT calculations to predict reactive sites (e.g., Fukui indices for electrophilic attack).
- Directing groups : Introduce temporary protecting groups (e.g., nitro or methoxy) to steer reactivity .
Q. What strategies mitigate stability issues in aqueous or biological assays?
Methodological Answer:
- pH buffering : Maintain pH 4–6 to prevent hydrolysis of the lactam ring.
- Lyophilization : Store the hydrochloride salt at –20°C under inert gas to avoid hygroscopic degradation .
- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Q. How can conflicting data on reaction yields be resolved in scale-up syntheses?
Methodological Answer:
- Parameter screening : Systematically vary solvent (e.g., toluene vs. acetonitrile), stoichiometry, and catalyst loading.
- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., POCl₃ purity impacts yields >15%) .
- Controlled atmosphere : Employ Schlenk techniques to exclude moisture, which can hydrolyze intermediates .
Key Recommendations
- Synthetic reproducibility : Document batch-specific parameters (e.g., reagent lot numbers) to troubleshoot inconsistencies.
- Advanced analytics : Combine LC-MS/MS with NMR to resolve isomeric byproducts in complex mixtures .
- Collaborative validation : Cross-reference findings with structural analogs (e.g., 5,7-diethyl derivatives in AT1 receptor studies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
